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molecular formula C7H9NO2S B1212514 Tizoprolic acid CAS No. 30709-69-4

Tizoprolic acid

Cat. No. B1212514
M. Wt: 171.22 g/mol
InChI Key: IOSZDNOGOPHEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03957809

Procedure details

A current of hydrochloric acid gas was passed with stirring through a solution of 30 g of 2-propyl-thiazole-5-carboxylic acid in 400 ml of absolute ethanol overnight and the ethanol was then evaporated off. The oily residue was taken up in ether containing 10% of potassium carbonate and the mixture was extracted with ether. The ether extracts were washed with water until a pH of 6 was obtained and the resulting yellow oil was purified by distillation to obtain 31.2 g of ethyl 2-propyl-thiazole-5-carboxylate with a boiling point of 139°-140°C at 16 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:5]1[S:6][C:7]([C:10]([OH:12])=[O:11])=[CH:8][N:9]=1)[CH2:3][CH3:4].[CH2:13](O)[CH3:14]>>[CH2:2]([C:5]1[S:6][C:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][N:9]=1)[CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(CC)C=1SC(=CN1)C(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was then evaporated off
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
WASH
Type
WASH
Details
The ether extracts were washed with water until a pH of 6
CUSTOM
Type
CUSTOM
Details
was obtained
DISTILLATION
Type
DISTILLATION
Details
the resulting yellow oil was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1SC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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